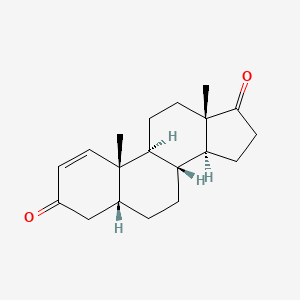

5beta-Androst-1-ene-3,17-dione

Description

Structure

3D Structure

Properties

Molecular Formula |

C19H26O2 |

|---|---|

Molecular Weight |

286.4 g/mol |

IUPAC Name |

(5R,8R,9S,10R,13S,14S)-10,13-dimethyl-5,6,7,8,9,11,12,14,15,16-decahydro-4H-cyclopenta[a]phenanthrene-3,17-dione |

InChI |

InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h7,9,12,14-16H,3-6,8,10-11H2,1-2H3/t12-,14+,15+,16+,18+,19+/m1/s1 |

InChI Key |

WJIQCDPCDVWDDE-QJISAEMRSA-N |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC[C@H]4[C@@]3(C=CC(=O)C4)C |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4C3(C=CC(=O)C4)C |

Origin of Product |

United States |

Advanced Methodologies for the Chemical and Biochemical Synthesis of 5α Androst 1 Ene 3,17 Dione

Chemical Synthesis Pathways for 5α-Androst-1-ene-3,17-dione

Chemical synthesis provides robust and scalable routes to 5α-androst-1-ene-3,17-dione, primarily starting from readily available steroid precursors. These pathways are characterized by a sequence of well-established organic reactions tailored to modify the steroidal skeleton with precision.

Multi-Step Synthetic Routes from Defined Precursors

Another approach involves the dehydrogenation of the A-ring of a saturated steroid precursor using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). mdpi.com This method can introduce the 1-ene double bond, though reaction conditions must be carefully controlled to manage the formation of byproducts. mdpi.com

The table below summarizes a key multi-step synthetic route.

| Step | Starting Material | Reagents | Product | Yield | Purity |

| 1. Bromination | 17β-Acetoxy-5α-androstan-3-one | Bromine, HCl in Acetic Acid | 17β-Acetoxy-2-bromo-5α-androstan-3-one | - | - |

| 2. Dehydrobromination | 17β-Acetoxy-2-bromo-5α-androstan-3-one | Lithium Carbonate, Lithium Bromide | 17β-Acetoxy-5α-androst-1-en-3-one | Quantitative | 97% |

| 3. Hydrolysis | 17β-Acetoxy-5α-androst-1-en-3-one | Sodium Hydroxide | 17β-Hydroxy-5α-androst-1-en-3-one | - | - |

| 4. Oxidation | 17β-Hydroxy-5α-androst-1-en-3-one | Chromium Trioxide | 5α-Androst-1-ene-3,17-dione | - | 99% |

| Overall | 17β-Acetoxy-5α-androstan-3-one | - | 5α-Androst-1-ene-3,17-dione | 78.2% | 99% |

Data sourced from Zhang H, Qiu Z (2006). nih.gov

Optimization of Reaction Conditions and Stereochemical Control in Chemical Synthesis

The optimization of reaction conditions is paramount for maximizing yield and purity while minimizing byproducts. In the synthesis from stanolone acetate, the dehydrobromination step was optimized by using a combination of lithium carbonate as the base and lithium bromide as an additive, which resulted in an almost quantitative yield of the desired 1-ene product. nih.gov A key advantage of this method is the diminished formation of the isomeric 4-ene product, a common side reaction in steroid synthesis. nih.gov

Stereochemical control is fundamental in steroid synthesis due to the numerous chiral centers in the molecule. The synthesis of 5α-androst-1-ene-3,17-dione requires the retention of the A/B trans ring fusion, which defines the 5α configuration. fu-berlin.de Catalytic hydrogenation of steroidal 4-ene-3-ketones, a common method for creating saturated A-rings, can lead to a mixture of 5α and 5β isomers. nih.govacs.org The stereochemical outcome is highly dependent on the catalyst, solvent, and substituents on the steroid skeleton. nih.govacs.org For instance, palladium-catalyzed hydrogenations can be directed towards the desired 5α or the alternative 5β configuration by carefully selecting reaction partners and conditions. nih.gov The chemical syntheses of 5α-androst-1-ene-3,17-dione typically start from precursors that already possess the required 5α stereochemistry, thereby avoiding the challenge of creating this specific stereocenter. nih.gov

Biocatalytic and Chemoenzymatic Approaches to Androstene Synthesis

Biocatalysis and chemoenzymatic methods are powerful alternatives to purely chemical synthesis, offering high regio- and stereoselectivity under mild reaction conditions. researchgate.netnih.govmdpi.com These approaches leverage the catalytic prowess of whole microorganisms or isolated enzymes to perform specific transformations on the steroid nucleus. frontiersin.org

Microbial Biotransformation Strategies for Steroidal Intermediates (e.g., 1-ene Dehydrogenation)

Microbial biotransformation is a cornerstone of the modern steroid pharmaceutical industry. frontiersin.orgbohrium.com A direct biotechnological route for producing 5α-androst-1-ene-3,17-dione (referred to as 5α-AD in the study) has been developed using an engineered strain of Mycobacterium neoaurum. researchgate.net This method achieves a one-step transformation of phytosterols (B1254722) into the target compound. researchgate.net The key innovation was the expression of a 5α-reductase from Treponema denticola, which converts the 3-oxo-4-ene intermediate, androst-4-ene-3,17-dione (AD), into the desired 5α-reduced product. researchgate.net To improve efficiency, the supply of the necessary cofactor, NADPH, was enhanced by co-expressing glucose-6-phosphate dehydrogenase (G6PDH), leading to a conversion rate of 86.41% from phytosterols. researchgate.net

A more general and widely used microbial reaction is the Δ1-dehydrogenation of 3-ketosteroids, which introduces the C1-C2 double bond. researchfloor.org Microorganisms such as Arthrobacter simplex and Rhodococcus species are known to possess highly active 3-ketosteroid-Δ1-dehydrogenase (KSDD) enzymes. researchfloor.orgmdpi.comgoogle.com These biocatalysts are used industrially to convert AD into androst-1,4-diene-3,17-dione (ADD). mdpi.com From ADD, 5α-androst-1-ene-3,17-dione could be synthesized via a subsequent, highly selective reduction of the C4-C5 double bond, a transformation that could be achieved using either chemical or enzymatic methods.

| Microorganism/Enzyme | Key Transformation | Substrate | Product |

| Engineered Mycobacterium neoaurum | 5α-reduction | Phytosterols (via AD intermediate) | 5α-Androst-1-ene-3,17-dione |

| Arthrobacter simplex | Δ1-dehydrogenation | Androst-4-ene-3,17-dione (AD) | Androst-1,4-diene-3,17-dione (ADD) |

| Rhodococcus coprophilus | Δ1-dehydrogenation | Cortisone / Hydrocortisone | Prednisone / Prednisolone |

Data sourced from various studies on microbial steroid transformation. researchgate.netresearchfloor.orgmdpi.com

Enzymatic Derivatization and Stereoselective Reductions of Related Androstenediones

Isolated enzymes offer a "cleaner" approach for specific steroid modifications, avoiding the complex metabolic networks of whole-cell systems. Hydroxysteroid dehydrogenases (HSDs) and other oxidoreductases are particularly valuable for their ability to perform highly regio- and stereoselective reductions of keto groups or double bonds. acs.orgresearchgate.net

The enzyme aldo-keto reductase 1C3 (AKR1C3), also known as type 5 17β-HSD, catalyzes the NADPH-dependent reduction of androst-4-ene-3,17-dione to testosterone (B1683101). nih.gov This involves the stereoselective reduction of the 17-keto group. Similar enzymes could be applied to 5α-androst-1-ene-3,17-dione to produce its 17β-hydroxy derivative, 1-testosterone. google.com A patent describes the use of a carbonyl reductase and its mutants to catalyze the reduction of the 17-keto group of a broad range of steroids, including androst-1-ene-3,17-dione (B1630063). google.com

The stereoselective reduction of the 4-ene bond of AD to give the 5α-configuration is catalyzed by 5α-reductase enzymes. researchgate.net The use of a 5α-reductase from Treponema denticola in an engineered Mycobacterium strain is a prime example of harnessing enzymatic stereoselectivity to produce the desired A/B trans ring junction. researchgate.net Chemoenzymatic strategies, which combine enzymatic reactions with chemical steps, are increasingly employed to create efficient and novel synthetic routes to complex steroids. researchgate.netacs.org

Synthesis of Reference Compounds for 5α-Androst-1-ene-3,17-dione Metabolites and Analogues

The synthesis of authentic reference standards of potential metabolites and structural analogues is crucial for metabolism studies and analytical identification. Several key metabolites and analogues of 5α-androst-1-ene-3,17-dione have been chemically synthesized.

For instance, 19-hydroxy-5α-androst-1-ene-3,17-dione, a potential hydroxylated metabolite, was synthesized from the commercially available 19-hydroxyandrost-4-ene-3,17-dione. fu-berlin.de The synthesis of other reduced metabolites, such as 3β-hydroxy-5α-androst-1-en-17-one, has also been reported. This was achieved through the stereoselective reduction of the 3-keto group of 5α-androst-1-ene-3,17-dione using LS-Selectride. researchgate.net Similarly, the fully reduced diol, 5α-androst-1-ene-3β,17β-diol, has been synthesized to serve as a reference compound for identifying anabolic steroid metabolites. researchgate.net The synthesis of structural analogues, such as 4-aza-androst-1-ene derivatives, has also been explored, starting from precursors like androst-4-ene-3,17-dione. researchgate.net These synthetic efforts are vital for building a comprehensive understanding of the compound's metabolic fate and for developing robust analytical detection methods.

| Reference Compound | Synthetic Precursor | Key Reaction |

| 19-Hydroxy-5α-androst-1-ene-3,17-dione | 19-Hydroxyandrost-4-ene-3,17-dione | Chemical modification |

| 3β-Hydroxy-5α-androst-1-en-17-one | 5α-Androst-1-ene-3,17-dione | Reduction with LS-Selectride |

| 5α-Androst-1-ene-3β,17β-diol | - | Stereoselective synthesis |

| 4-Aza-androst-1-ene analogues | Androst-4-ene-3,17-dione | Multi-step synthesis |

Data sourced from various studies on reference compound synthesis. fu-berlin.deresearchgate.netresearchgate.netresearchgate.net

Elucidation of Metabolic Pathways and Biotransformation of 5α Androst 1 Ene 3,17 Dione

General Steroid Hormone Biosynthesis and Catabolism Context

The metabolism of any steroid, including the synthetic compound 5α-Androst-1-ene-3,17-dione, is best understood within the framework of the body's natural steroidogenic pathways. These pathways are responsible for the synthesis and breakdown of a wide array of hormones that regulate numerous physiological processes.

Role of Cholesterol and Pregnenolone (B344588) in Steroidogenic Pathways

All steroid hormones in the human body are derived from cholesterol. The intricate process of steroidogenesis begins with the conversion of cholesterol to pregnenolone. nih.govfullscript.comslideshare.netresearchgate.net This initial and rate-limiting step occurs within the mitochondria of steroidogenic cells and is catalyzed by the enzyme cytochrome P450scc (side-chain cleavage enzyme). nih.govslideshare.netresearchgate.net Pregnenolone then serves as the central precursor from which all other steroid hormones, including progestogens, corticosteroids, androgens, and estrogens, are synthesized through a series of enzymatic reactions. nih.govfullscript.comresearchgate.net

Overview of Phase I and Phase II Biotransformation Reactions in Steroid Metabolism

The metabolism of steroids, both endogenous and exogenous, is generally categorized into two phases: Phase I and Phase II biotransformation.

Phase I reactions involve the modification of the steroid's chemical structure through oxidation, reduction, or hydrolysis. derangedphysiology.com These reactions introduce or expose functional groups, such as hydroxyl (-OH) or keto (=O) groups, which can alter the biological activity of the steroid and prepare it for Phase II reactions. Key enzymes in Phase I metabolism of androgens include 5α-reductase, 3α-hydroxysteroid dehydrogenase (3α-HSD), and 17β-hydroxysteroid dehydrogenase (17β-HSD).

Phase II reactions involve the conjugation of the steroid or its Phase I metabolite with a water-soluble molecule. nih.govingentaconnect.com This process, which includes glucuronidation and sulfation, increases the water solubility of the steroid, thereby facilitating its excretion from the body, primarily through urine. These conjugation reactions generally lead to the inactivation of the steroid hormone.

In Vitro and In Vivo Metabolic Transformations of 5α-Androst-1-ene-3,17-dione

As a synthetic steroid, 5α-Androst-1-ene-3,17-dione undergoes metabolic transformations in the body, leading to the formation of various metabolites. Its metabolism has been primarily characterized through in vivo studies involving oral administration and subsequent analysis of urinary metabolites.

Identification and Characterization of Primary Metabolites

An excretion study involving the oral administration of 50 mg of 5α-Androst-1-ene-3,17-dione to male volunteers led to the identification of several urinary metabolites. dshs-koeln.de The primary metabolites were found to be 3α-hydroxy-5α-androst-1-en-17-one and 17β-hydroxy-5α-androst-1-en-3-one (commonly known as 1-Testosterone). dshs-koeln.de Other identified metabolites include 5α-androst-1-ene-3α,17β-diol and 5α-androst-1-ene-3β,17β-diol. dshs-koeln.denih.gov

| Parent Compound | Primary Metabolites | Other Identified Metabolites |

|---|---|---|

| 5α-Androst-1-ene-3,17-dione | 3α-hydroxy-5α-androst-1-en-17-one | 5α-androst-1-ene-3α,17β-diol |

| 17β-hydroxy-5α-androst-1-en-3-one (1-Testosterone) | 5α-androst-1-ene-3β,17β-diol |

The formation of 3α-hydroxy-5α-androst-1-en-17-one from 5α-Androst-1-ene-3,17-dione is a reductive metabolic pathway. This biotransformation involves the reduction of the keto group at the C-3 position of the steroid nucleus to a hydroxyl group. This reaction is catalyzed by a class of enzymes known as 3α-hydroxysteroid dehydrogenases (3α-HSDs). These enzymes are crucial in the metabolism of androgens, where they can either inactivate potent androgens or, in some cases, participate in their synthesis. wikipedia.org

In the aforementioned excretion study, 3α-hydroxy-5α-androst-1-en-17-one was identified as the main metabolite, and its detection in urine was possible for up to eight days post-administration, making it a key marker for the intake of 5α-Androst-1-ene-3,17-dione. dshs-koeln.de

| Metabolite | Detection Window (Post-administration) |

|---|---|

| 3α-hydroxy-5α-androst-1-en-17-one | Up to 8 days |

The conversion of 5α-Androst-1-ene-3,17-dione to 17β-hydroxy-5α-androst-1-en-3-one, also known as 1-Testosterone, is another significant metabolic pathway. This transformation involves the reduction of the 17-keto group to a 17β-hydroxyl group. This reaction is catalyzed by 17β-hydroxysteroid dehydrogenases (17β-HSDs), a family of enzymes responsible for the interconversion of 17-ketosteroids and 17β-hydroxysteroids. researchgate.netnih.gov Specifically, these enzymes catalyze the conversion of androstenedione (B190577) to testosterone (B1683101). researchgate.netnih.gov 1-Testosterone itself is a potent androgen. researchgate.net

The in vivo study confirmed the presence of 1-Testosterone as a metabolite of 5α-Androst-1-ene-3,17-dione, highlighting the role of the parent compound as a prohormone to this active steroid. dshs-koeln.de

Stereoisomeric Diol Metabolites (e.g., 5α-androst-1-ene-3α,17β-diol, 5α-androst-1-ene-3β,17β-diol)

A significant metabolic pathway for 5α-Androst-1-ene-3,17-dione involves the reduction of both the 3-keto and 17-keto functional groups, leading to the formation of stereoisomeric diols. These reactions result in metabolites with altered biological activity and polarity.

Two prominent diol metabolites identified in excretion studies are 5α-androst-1-ene-3α,17β-diol and 5α-androst-1-ene-3β,17β-diol. dshs-koeln.dewada-ama.orgnih.gov The formation of these compounds occurs through the action of reductase enzymes that stereospecifically reduce the ketone groups. The conversion to the 17β-hydroxy group is a critical step, often leading to compounds with potent androgenic activity, such as 1-testosterone (17β-hydroxy-5α-androst-1-en-3-one), which is a precursor to these diols. dshs-koeln.de Subsequent reduction of the 3-keto group on the A-ring of 1-testosterone yields the 3α- and 3β-hydroxy stereoisomers. The presence of these diols in urine serves as a reliable indicator of 5α-Androst-1-ene-3,17-dione administration. dshs-koeln.denih.gov

Hydroxylated Metabolites (e.g., 18-hydroxy- and 19-hydroxy-5α-androst-1-ene-3,17-dione)

Oxidative metabolism, specifically hydroxylation, represents another route for the biotransformation of 5α-Androst-1-ene-3,17-dione. This process introduces a hydroxyl group onto the steroid skeleton, increasing its water solubility and preparing it for subsequent conjugation and elimination.

Research has identified the presence of hydroxylated metabolites, with studies presuming the formation of 18-hydroxy-5α-androst-1-ene-3,17-dione and 19-hydroxy-5α-androst-1-ene-3,17-dione. dshs-koeln.dewada-ama.orgnih.gov These metabolites have been detected in urine samples following the oral administration of the parent compound. dshs-koeln.denih.gov The hydroxylation at these positions is typically mediated by cytochrome P450 enzymes, which play a crucial role in the phase I metabolism of a wide array of endogenous and exogenous compounds. medscape.comnih.gov

Conjugation Pathways: Glucuronidation and Sulfation

To facilitate their elimination from the body, the phase I metabolites of 5α-Androst-1-ene-3,17-dione, as well as any remaining parent compound, undergo phase II conjugation reactions. These processes involve the attachment of highly polar endogenous molecules, such as glucuronic acid or sulfate, to the steroid.

The primary route of excretion for the metabolites of 5α-Androst-1-ene-3,17-dione is through glucuronidation. dshs-koeln.de Studies have shown that the parent compound, along with its reduced and hydroxylated metabolites like 1-testosterone, 5α-androst-1-ene-3α,17β-diol, and 5α-androst-1-ene-3β,17β-diol, are predominantly excreted in the glucuronide fraction of urine. dshs-koeln.de This conjugation significantly increases the water solubility of the metabolites, allowing for efficient renal clearance. While sulfation is another common conjugation pathway for steroids, glucuronidation appears to be the major pathway for this specific compound and its derivatives.

Enzymology of 5α-Androst-1-ene-3,17-dione Metabolism

The metabolic transformations of 5α-Androst-1-ene-3,17-dione are catalyzed by specific families of enzymes. These enzymes are responsible for the reductive and oxidative reactions that define the metabolic fate of the compound.

Role of Hydroxysteroid Dehydrogenases (HSDs) in Reductive Metabolism

Hydroxysteroid dehydrogenases (HSDs) are a class of enzymes crucial for the reductive metabolism of 5α-Androst-1-ene-3,17-dione. They catalyze the interconversion of keto- and hydroxy-steroids. Specifically, 17β-hydroxysteroid dehydrogenases (17β-HSDs) are responsible for the reduction of the 17-keto group.

The conversion of 5α-Androst-1-ene-3,17-dione to its more potent androgenic metabolite, 1-testosterone (17β-hydroxy-5α-androst-1-en-3-one), is catalyzed by a 17β-HSD. google.com This enzymatic reaction is a pivotal step in the activation of the prohormone. google.comnih.gov Furthermore, 3α- and 3β-HSDs are involved in the subsequent reduction of the 3-keto group on the A-ring, leading to the formation of the diol metabolites 5α-androst-1-ene-3α,17β-diol and 5α-androst-1-ene-3β,17β-diol.

Involvement of Cytochrome P450 (CYP) Enzymes in Oxidative Transformations

The Cytochrome P450 (CYP) superfamily of enzymes are central to the phase I metabolism of a vast number of substances, including steroids. nih.govmdpi.com These enzymes are primarily responsible for oxidative transformations, such as hydroxylation. mdpi.com

In the metabolism of 5α-Androst-1-ene-3,17-dione, CYP enzymes are implicated in the formation of hydroxylated metabolites. medscape.com The presumed generation of 18-hydroxy- and 19-hydroxy-5α-androst-1-ene-3,17-dione is a result of CYP-mediated catalysis. dshs-koeln.dewada-ama.org This hydroxylation reaction is a common detoxification pathway that introduces a reactive handle for subsequent phase II conjugation reactions. mdpi.com

Significance of Aldo-Keto Reductases in A-Ring Reduction

The aldo-keto reductase (AKR) superfamily contains several enzymes that function as hydroxysteroid dehydrogenases and are critical in steroid metabolism. nih.govnih.gov They play a significant role in the reduction of ketosteroids, including the A-ring of androgens. nih.gov

Specifically, enzymes from the AKR1C subfamily (which includes various HSD isoforms like 3α-HSD and 17β-HSD type 5) are responsible for the 3-ketosteroid reduction. nih.govresearchgate.net This action on the A-ring of 5α-Androst-1-ene-3,17-dione and its metabolite 1-testosterone leads to the formation of the corresponding 3α- and 3β-hydroxy metabolites. dshs-koeln.denih.gov This A-ring reduction is a key step in both the activation and inactivation pathways of androgens. nih.gov

Data Tables

Table 1: Key Metabolites of 5α-Androst-1-ene-3,17-dione

| Metabolite Name | Metabolic Pathway | Resulting Functional Group(s) |

|---|---|---|

| 17β-hydroxy-5α-androst-1-en-3-one (1-testosterone) | Reduction | 17β-hydroxy |

| 5α-androst-1-ene-3α,17β-diol | Reduction | 3α-hydroxy, 17β-hydroxy |

| 5α-androst-1-ene-3β,17β-diol | Reduction | 3β-hydroxy, 17β-hydroxy |

| 18-hydroxy-5α-androst-1-ene-3,17-dione | Hydroxylation | 18-hydroxy |

Table 2: Enzymes Involved in the Metabolism of 5α-Androst-1-ene-3,17-dione

| Enzyme Family | Specific Role | Metabolic Transformation |

|---|---|---|

| Hydroxysteroid Dehydrogenases (HSDs) | Reductive Metabolism | Reduction of 3-keto and 17-keto groups |

| Cytochrome P450 (CYP) Enzymes | Oxidative Transformations | Hydroxylation of the steroid nucleus |

Mechanistic Investigations of Biological Activity and Receptor Interactions of 5α Androst 1 Ene 3,17 Dione

Androgenic Activity Assessment in Non-Clinical Models

The biological activity of 5α-Androst-1-ene-3,17-dione is primarily characterized by its interaction with the androgen receptor (AR), which mediates the physiological effects of androgens. As a synthetic androstane (B1237026) steroid, it is recognized as a prohormone of 1-testosterone, a potent derivative of dihydrotestosterone (B1667394) (DHT). thieme-connect.comuomustansiriyah.edu.iq Its androgenic properties and those of its metabolites have been characterized in various non-clinical models to determine their potential for receptor-mediated activity.

The androgenic potential of 5α-Androst-1-ene-3,17-dione and its metabolites has been confirmed through in vitro assays that measure androgen receptor-mediated gene expression. One such method is the yeast androgen screen, which utilizes recombinant yeast cells engineered to express the human androgen receptor. In this system, the binding of an androgenic compound to the receptor triggers a measurable response, such as the expression of a reporter protein.

Studies employing this assay have demonstrated that 5α-Androst-1-ene-3,17-dione itself possesses androgenic activity. nih.gov Research indicates it is capable of transactivating androgen receptor-driven reporter genes, confirming its classification as a biologically active hormone, not merely an inert prohormone. nih.gov Further investigations have also confirmed the androgenic activity of its primary metabolites, including 1-testosterone, 3α-hydroxy-5α-androst-1-en-17-one (1-DHA), and 3β-hydroxy-5α-androst-1-en-17-one (1-DHEA), within this same assay system. nih.gov

Comparative studies using the yeast androgen assay have been instrumental in quantifying the relative androgenic potencies of 5α-Androst-1-ene-3,17-dione and its key metabolites. These analyses reveal a significant variation in activity among the parent compound and its metabolic products.

The primary metabolite, 1-testosterone (17β-hydroxy-5α-androst-1-en-3-one), is a significantly more potent androgen than the parent compound. nih.govresearchgate.net One study found 1-testosterone to be approximately 10 times more potent than 5α-Androst-1-ene-3,17-dione. nih.gov Furthermore, when compared to the reference androgen 5α-dihydrotestosterone (DHT), 5α-Androst-1-ene-3,17-dione exhibited about one-tenth of the activity, whereas its metabolite 1-testosterone demonstrated a potency comparable to that of DHT. nih.gov

Other metabolites, such as 3α-hydroxy-5α-androst-1-en-17-one (1-DHA) and 3β-hydroxy-5α-androst-1-en-17-one (1-DHEA), show markedly lower androgenic activity. These two compounds were found to be equipotent but were approximately 100 times less potent than 1-testosterone and only about one-hundredth as active as DHT. nih.govnih.gov This hierarchy of potency underscores the critical role of metabolism in converting 5α-Androst-1-ene-3,17-dione into more powerful androgenic agents.

| Compound | Relative Potency vs. 5α-Androst-1-ene-3,17-dione | Relative Potency vs. DHT |

|---|---|---|

| 5α-Androst-1-ene-3,17-dione | 1x | ~0.1x |

| 1-Testosterone | ~10x | ~1x (Comparable) |

| 3α-hydroxy-5α-androst-1-en-17-one (1-DHA) | ~0.1x | ~0.01x |

| 3β-hydroxy-5α-androst-1-en-17-one (1-DHEA) | ~0.1x | ~0.01x |

Structure-Activity Relationship (SAR) Studies for 5α-Androst-1-ene-3,17-dione and Analogues

The biological activity of androgens is intrinsically linked to their three-dimensional structure, which dictates the affinity and efficacy of their interaction with the androgen receptor. Structure-activity relationship (SAR) studies of 5α-Androst-1-ene-3,17-dione and its analogues focus on how specific structural features, such as stereochemistry and modifications to the core steroid framework, influence androgenicity.

The stereochemistry of the steroid nucleus is a critical determinant of androgenic activity. The 5α-configuration of 5α-Androst-1-ene-3,17-dione is a key feature. In general, 5α-reduced androgens, such as the highly potent endogenous androgen dihydrotestosterone (DHT), tend to bind to the androgen receptor with higher affinity than their 5β-counterparts. researchgate.net The conversion of testosterone (B1683101) to DHT by the enzyme 5α-reductase is a natural mechanism for amplifying the androgenic signal in certain tissues. nih.gov This suggests that the flattened, all-trans geometry of the A/B ring junction in 5α-steroids is optimal for receptor binding.

The orientation of functional groups also plays a crucial role. For androstene steroids, the spatial arrangement of hydroxyl groups, particularly at the C-17 position, can dictate the molecule's biological function. nih.govresearchgate.net The conversion of the 17-keto group of 5α-Androst-1-ene-3,17-dione to a 17β-hydroxyl group to form 1-testosterone dramatically increases androgenic potency. nih.gov This highlights the importance of the 17β-hydroxyl configuration for potent androgen receptor activation, a well-established principle in androgen SAR. uomustansiriyah.edu.iq

Modifications to the four-ring steroid nucleus can significantly alter the androgenic properties of a compound. Key structural features of 5α-Androst-1-ene-3,17-dione that influence its activity include the presence of a double bond in the A-ring and the nature of the oxygenated functions at C-3 and C-17.

The position of the double bond in the A-ring is a significant factor. 5α-Androst-1-ene-3,17-dione possesses a double bond between C-1 and C-2 (a Δ¹-steroid). Its metabolite, 1-testosterone, retains this feature and is a potent androgen. researchgate.net The introduction of a Δ¹-double bond can have varied effects depending on the parent steroid structure, but in this class of compounds, it is associated with strong anabolic and androgenic activity. oup.com

The functional groups at the C-3 and C-17 positions are pivotal for receptor interaction. As demonstrated by the comparative potency analysis, the presence of a 17β-hydroxyl group (as in 1-testosterone) is more favorable for high androgenic activity than a 17-keto group (as in the parent compound). nih.gov Similarly, the reduction of the 3-keto group to a 3α- or 3β-hydroxyl group, as seen in metabolites like 1-DHA and 1-DHEA, leads to a substantial decrease in androgenic potency. nih.gov This indicates that the 3-keto and 17β-hydroxyl combination found in 1-testosterone provides a more optimal structure for androgen receptor activation compared to other arrangements.

| Structural Feature | Observation | Impact on Androgenicity |

|---|---|---|

| 5α Configuration | The A/B ring junction is in the trans configuration. | Generally associated with higher androgen receptor binding affinity and potency. |

| C1-C2 Double Bond (Δ¹) | Present in 5α-Androst-1-ene-3,17-dione and its potent metabolite, 1-testosterone. | Contributes to the high androgenic and anabolic potency of this class of steroids. |

| C-17 Functional Group | Conversion of 17-keto (in parent) to 17β-hydroxyl (in 1-testosterone). | Significantly increases androgenic potency. The 17β-OH is critical for strong receptor activation. |

| C-3 Functional Group | Reduction of 3-keto to 3α-OH or 3β-OH (in metabolites 1-DHA/1-DHEA). | Substantially decreases androgenic potency compared to the 3-keto configuration. |

Advanced Analytical Research Methodologies for 5α Androst 1 Ene 3,17 Dione and Its Metabolites

Chromatographic Separation Techniques

Chromatographic methods are fundamental to the analysis of 5β-Androst-1-ene-3,17-dione, allowing for its separation from complex biological matrices. The choice of technique depends on the specific requirements of the analysis, such as the need for qualitative identification, quantitative measurement, or purification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of endogenous steroids and their synthetic analogues. For compounds like 5β-Androst-1-ene-3,17-dione, which have low volatility, a derivatization step is typically required prior to analysis. This process involves converting the analyte into a more volatile and thermally stable compound. The most common method is trimethylsilylation, which forms trimethylsilyl (B98337) (TMS) derivatives. nih.govresearchgate.net

Once derivatized, the sample is introduced into the gas chromatograph, where it is separated from other components based on its boiling point and interaction with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum that serves as a molecular fingerprint for identification. In doping control, the identification of metabolites is often achieved by comparing the GC/MS data of their TMS derivatives with reference materials. nih.govresearchgate.net For instance, the analysis of the related 5α-isomer and its metabolites is routinely performed using GC-MS with detection of their per-TMS derivatives. dshs-koeln.de

Table 1: Illustrative GC-MS Parameters for Steroid Analysis

| Parameter | Value/Condition |

|---|---|

| Column | Agilent Ultra-1 (polysiloxane, 17 m; 0.20 mm i.d.; 0.11 µm film thickness) |

| Carrier Gas | Helium |

| Oven Program | 183°C, ramp to 232°C at 3°C/min, then to 310°C at 40°C/min |

| Derivatization | Trimethylsilyl (TMS) ether/ester |

| Ionization Mode | Electron Ionization (EI) at 70eV |

This table presents typical parameters used in the GC-MS analysis of anabolic steroids, adapted from methodologies for related compounds like 5α-Androst-1-ene-3,17-dione. dshs-koeln.de

High-Performance Liquid Chromatography (HPLC) for Purification and Quantification

High-Performance Liquid Chromatography (HPLC) is another powerful tool used for the analysis of steroid compounds. Unlike GC, HPLC is well-suited for the analysis of non-volatile and thermally unstable molecules without the need for derivatization. This technique separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

HPLC is utilized for both the purification of steroids from synthesis reactions and for their quantification in various samples. nih.govnih.gov When coupled with a suitable detector, such as a UV detector or a mass spectrometer (LC-MS), HPLC provides high sensitivity and specificity. The choice of the stationary phase (e.g., C18) and the composition of the mobile phase are optimized to achieve the desired separation of the target analyte and its metabolites from other sample components. For instance, LC-MS/MS methods have been developed for the highly sensitive and specific quantification of other androgenic neurosteroids in plasma. nih.gov

Tandem Mass Spectrometry (MS/MS) for Enhanced Specificity

Tandem Mass Spectrometry (MS/MS), often coupled with either GC or HPLC, offers a significant increase in specificity and sensitivity compared to single-stage mass spectrometry. This technique involves multiple stages of mass analysis. In the first stage, a specific ion (the precursor ion) corresponding to the analyte of interest is selected. This precursor ion is then fragmented, and the resulting product ions are analyzed in the second stage of mass spectrometry.

This process, known as selected reaction monitoring (SRM), is highly specific because it requires the analyte to meet two distinct mass criteria: the mass of the precursor ion and the mass of a specific product ion. This minimizes interferences from the sample matrix, leading to improved detection limits and more reliable quantification. GC-MS/MS is used for the confirmatory analysis of steroid metabolites, including those of the 5β-androstane structure, in anti-doping laboratories. nih.govresearchgate.net

Spectroscopic Characterization

While chromatographic techniques are excellent for separation and quantification, spectroscopic methods are indispensable for the definitive structural elucidation of compounds like 5β-Androst-1-ene-3,17-dione and its novel metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise three-dimensional structure of organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound. Both ¹H NMR and ¹³C NMR are used to characterize steroids. nih.gov

For newly synthesized steroid standards or for identifying unknown metabolites, NMR is the gold standard for structural confirmation. nih.govnih.gov For example, in studies of related compounds, metabolites were synthesized and their structures unequivocally confirmed using NMR spectroscopy before being used as reference materials for GC-MS analysis. researchgate.netdshs-koeln.de The chemical shifts, coupling constants, and nuclear Overhauser effects (NOE) observed in the NMR spectra allow for the determination of the stereochemistry of the molecule, which is crucial for distinguishing between isomers like the 5α and 5β forms.

Table 2: Representative ¹H NMR Chemical Shifts for a Related Androstane (B1237026) Skeleton

| Proton | Chemical Shift (ppm) |

|---|---|

| H-1 | ~7.0 |

| H-2 | ~6.1 |

| C18-H₃ | ~0.9 |

| C19-H₃ | ~1.2 |

Data is illustrative for the androst-1-ene-3,17-dione (B1630063) core structure and may vary based on the specific isomer and solvent. Sourced from general steroid NMR data. chemicalbook.com

Other Spectroscopic Methods (e.g., UV-Vis)

Other spectroscopic methods also play a role in the characterization of these compounds. Ultraviolet-Visible (UV-Vis) spectroscopy can be used to provide information about the presence of chromophores, such as the α,β-unsaturated ketone group present in the A-ring of 5β-Androst-1-ene-3,17-dione. This technique is often used to monitor reactions during the synthesis of steroids and can be employed as a detection method in HPLC. nih.gov

Isotopic Profiling Techniques for Origin Determination

Isotopic profiling is a powerful analytical methodology used to determine the origin of a specific chemical compound within a biological system. In the context of steroid analysis, it is employed to distinguish between steroids that are produced naturally by the body (endogenous) and those that are introduced from an external source (exogenous). This distinction is critical in various research fields, including anti-doping science. The technique leverages the natural variation in stable isotope ratios that exist between different sources of organic compounds. For steroids like 5α-Androst-1-ene-3,17-dione, which is classified as an exogenous anabolic androgenic steroid, isotopic profiling provides definitive evidence of its origin. dshs-koeln.dewikipedia.org

The fundamental principle lies in the measurement of the ratio of heavy to light stable isotopes, most commonly carbon-13 (¹³C) to carbon-12 (¹²C). elementar.com Pharmaceutical manufacturing of synthetic steroids predominantly uses starting materials derived from C3 plants, such as soy or Mexican yam. nih.govthermofisher.com These plants have a naturally lower ¹³C/¹²C ratio (a more negative δ¹³C value) compared to the mixture of C3 and C4 plants that typically constitute the human diet. nih.gov Consequently, synthetic steroids possess a distinct isotopic "fingerprint" that differs from the steroids produced endogenously by the human body. thermofisher.com By analyzing the isotopic ratio of a target steroid or its metabolites, researchers can determine if the compound's origin is consistent with the body's natural biosynthetic pathways or if it indicates administration from a synthetic source. thetruthaboutforensicscience.com

Gas Chromatography/Combustion/Isotope Ratio Mass Spectrometry (GC/C/IRMS)

Gas Chromatography/Combustion/Isotope Ratio Mass Spectrometry (GC/C/IRMS) is the definitive analytical technique for determining the carbon isotope ratio of specific compounds like 5α-Androst-1-ene-3,17-dione and its metabolites. semanticscholar.org This highly sensitive method is the standard employed by research and anti-doping laboratories to confirm the exogenous origin of steroids. elementar.comthermofisher.com The World Anti-Doping Agency (WADA) has established GC/C/IRMS as a mandatory analytical technique for this purpose. elementar.com

The GC/C/IRMS process involves several integrated steps:

Sample Preparation: Urine samples are first subjected to extensive purification processes, often involving solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC), to isolate the target steroid metabolites and endogenous reference compounds. gcms.cz

Gas Chromatography (GC): The purified extract is injected into a gas chromatograph. The GC separates the complex mixture into individual components based on their volatility and interaction with a capillary column. This ensures that the isotopic ratio of each specific compound can be measured without interference from others.

Combustion (C): As each separated compound elutes from the GC column, it passes through a high-temperature combustion furnace (reactor) containing a copper oxide catalyst. This process quantitatively converts the organic compound into carbon dioxide (CO₂) gas and water, preserving the original carbon isotope ratio of the molecule. gcms.cz

Isotope Ratio Mass Spectrometry (IRMS): The resulting CO₂ gas is then introduced into the isotope ratio mass spectrometer. The IRMS precisely measures the ratio of ¹³CO₂ to ¹²CO₂, which directly reflects the ¹³C/¹²C ratio of the parent compound. thetruthaboutforensicscience.com The results are expressed in delta notation (δ¹³C) in parts per thousand (‰) relative to an international standard (Vienna Pee Dee Belemnite, VPDB). semanticscholar.org

| Stage | Description | Purpose |

|---|---|---|

| Sample Preparation | Isolation and purification of target steroids and their metabolites from a biological matrix (e.g., urine) using techniques like HPLC. | To remove interfering substances and concentrate the analytes of interest. |

| Gas Chromatography (GC) | Separation of the individual compounds in the purified sample. | To ensure that the isotopic measurement is performed on a single, pure compound. |

| Combustion | Conversion of each separated organic compound into CO₂ gas at high temperature. | To prepare the compound for analysis by IRMS while maintaining its original isotopic composition. |

| Isotope Ratio Mass Spectrometry (IRMS) | Precise measurement of the ¹³C/¹²C ratio in the resulting CO₂ gas. | To determine the specific isotopic fingerprint (δ¹³C value) of the compound. |

Application in Discriminating Endogenous vs. Exogenous Sources in Research Contexts

In a research context, GC/C/IRMS is applied to unequivocally discriminate between endogenous and exogenous sources of steroids by comparing the isotopic signature of target compounds to that of an Endogenous Reference Compound (ERC). gcms.cz An ERC is a steroid that is naturally produced by the body and is not expected to be affected by the administration of the exogenous steroid being investigated. thermofisher.com Pregnanediol is a commonly used ERC. gcms.cz

When 5α-Androst-1-ene-3,17-dione is administered, it is metabolized by the body into several compounds that are subsequently excreted in urine. dshs-koeln.de Research has identified its primary metabolites, which are crucial targets for isotopic analysis. dshs-koeln.dewada-ama.org

The analytical approach is as follows:

The δ¹³C values of the metabolites of 5α-Androst-1-ene-3,17-dione are measured.

Simultaneously, the δ¹³C value of an ERC (e.g., pregnanediol) from the same sample is measured. gcms.cz

A significant difference (typically >3‰) between the δ¹³C value of the target metabolite and the ERC indicates an exogenous origin. nih.gov The synthetic metabolite will show a more negative δ¹³C value, reflecting its plant-based origin, while the ERC retains the body's natural isotopic signature. nih.govthermofisher.com

This comparative analysis is essential because an individual's baseline δ¹³C value can vary slightly depending on their diet. nih.gov Using an internal reference from the same individual corrects for these variations, making the detection of exogenous administration highly reliable. thermofisher.com Studies show that after administration of 5α-Androst-1-ene-3,17-dione, its metabolites, such as 3α-hydroxy-5α-androst-1-en-17-one, can be detected for several days, allowing for a long window of detection via this method. dshs-koeln.denih.gov

| Metabolite Name | Chemical Name | Significance |

|---|---|---|

| 1-Testosterone | 17β-hydroxy-5α-androst-1-en-3-one | A direct and potent androgenic metabolite. dshs-koeln.denih.gov |

| 1-DHA / 1-Androsterone | 3α-hydroxy-5α-androst-1-en-17-one | The main metabolite, suitable for long-term detection. dshs-koeln.denih.gov |

| 5α-androst-1-ene-3α,17β-diol | 5α-androst-1-ene-3α,17β-diol | A diol metabolite resulting from reduction reactions. nih.gov |

| 5α-androst-1-ene-3β,17β-diol | 5α-androst-1-ene-3β,17β-diol | Another diol metabolite identified in excretion studies. dshs-koeln.denih.gov |

Future Research Trajectories and Unanswered Questions Pertaining to 5α Androst 1 Ene 3,17 Dione

Comprehensive Characterization of Novel or Minor Metabolic Pathways

The primary metabolic pathways of 5α-androst-1-ene-3,17-dione have been identified, leading to metabolites such as 1-testosterone, 3α-hydroxy-5α-androst-1-en-17-one (1-DHA), 5α-androst-1-ene-3α,17β-diol, and 5α-androst-1-ene-3β,17β-diol. dshs-koeln.dewada-ama.org However, the complete metabolic profile is likely more complex.

Excretion studies have detected the presence of additional metabolites, presumed to be hydroxylated derivatives, such as 18-hydroxy-5α-androst-1-ene-3,17-dione and 19-hydroxy-5α-androst-1-ene-3,17-dione, although their definitive structural confirmation is still pending. dshs-koeln.dewada-ama.org Future research should focus on the unequivocal identification of these and other yet-undiscovered minor metabolites. This would involve advanced analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy, to fully elucidate their structures.

A critical area of investigation is the potential role of cytochrome P450 (CYP) enzymes in these hydroxylation reactions. While CYP enzymes are known to be involved in the metabolism of various androgens, their specific role in the biotransformation of 5α-androst-1-ene-3,17-dione is not well-defined. nih.govbio-rad.com Identifying the specific CYP isoforms responsible for the formation of these minor metabolites is crucial for a comprehensive understanding of this compound's metabolism.

Table 1: Identified and Presumed Metabolites of 5α-Androst-1-ene-3,17-dione

| Metabolite | Metabolic Transformation | Status |

|---|---|---|

| 17β-hydroxy-5α-androst-1-en-3-one (1-testosterone) | Reduction | Identified dshs-koeln.de |

| 3α-hydroxy-5α-androst-1-en-17-one (1-DHA) | Reduction | Identified dshs-koeln.de |

| 5α-androst-1-ene-3α,17β-diol | Reduction | Identified dshs-koeln.de |

| 5α-androst-1-ene-3β,17β-diol | Reduction | Identified dshs-koeln.de |

| 18-hydroxy-5α-androst-1-ene-3,17-dione | Hydroxylation | Presumed dshs-koeln.de |

| 19-hydroxy-5α-androst-1-ene-3,17-dione | Hydroxylation | Presumed dshs-koeln.de |

In-Depth Enzymatic Kinetic and Structural Studies of Key Biotransforming Enzymes

The biotransformation of 5α-androst-1-ene-3,17-dione is catalyzed by a suite of enzymes, primarily from the aldo-keto reductase (AKR) and 17β-hydroxysteroid dehydrogenase (17β-HSD) superfamilies. nih.govnih.gov While the involvement of these enzyme families is established, detailed kinetic and structural data for their interaction with 5α-androst-1-ene-3,17-dione are lacking.

Future research should aim to determine the kinetic parameters (Km and kcat) of the key enzymes, such as AKR1C3 (also known as 17β-HSD type 5), in the metabolism of 5α-androst-1-ene-3,17-dione. nih.govnih.gov This would provide quantitative insights into the efficiency and substrate affinity of these enzymes for this particular steroid. Comparative kinetic studies with endogenous androgens would help to contextualize its metabolic behavior.

Furthermore, high-resolution crystal structures of these key enzymes in complex with 5α-androst-1-ene-3,17-dione would be invaluable. Such structural data would illuminate the specific molecular interactions within the enzyme's active site that govern substrate recognition and catalysis. nih.gov This knowledge is fundamental for understanding the substrate specificity of these enzymes and could inform the design of specific inhibitors.

Computational Modeling and In Silico Approaches for Predicting Metabolism and Receptor Interactions

Computational approaches, such as molecular docking and molecular dynamics simulations, offer powerful tools to complement experimental studies. endocrine-abstracts.org These in silico methods can be employed to predict the binding affinity and orientation of 5α-androst-1-ene-3,17-dione and its metabolites within the active sites of metabolizing enzymes and the ligand-binding domains of nuclear receptors, such as the androgen receptor (AR).

Future research should utilize these computational tools to build predictive models for the metabolism of 5α-androst-1-ene-3,17-dione. endocrine-abstracts.org This could help to identify potential, yet-unidentified metabolites and to prioritize experimental investigations. Moreover, in silico predictions of the binding affinity of 5α-androst-1-ene-3,17-dione and its metabolites for the AR can provide insights into their androgenic potential. dshs-koeln.denih.gov Comparing these predictions with experimental data from receptor binding assays would validate and refine the computational models.

Table 2: Key Enzymes in 5α-Androst-1-ene-3,17-dione Metabolism and Areas for Future Study

| Enzyme Family | Specific Enzyme (Example) | Role in Metabolism | Future Research Focus |

|---|---|---|---|

| Aldo-Keto Reductases (AKRs) | AKR1C3 | Reduction of keto groups | Detailed kinetic analysis (Km, kcat), structural studies of enzyme-substrate complex |

| 17β-Hydroxysteroid Dehydrogenases (17β-HSDs) | 17β-HSD type 5 | Interconversion of 17-keto and 17-hydroxy steroids | Kinetic profiling and structural elucidation |

| Cytochrome P450 (CYPs) | To be identified | Hydroxylation of the steroid nucleus | Identification of specific isoforms and their kinetic characterization |

Interplay of 5α-Androst-1-ene-3,17-dione within Broader Steroidogenic Networks and Regulation

The administration of exogenous androgens can significantly perturb the endogenous steroid profile. dshs-koeln.de In the case of 5α-androst-1-ene-3,17-dione, alterations in the androsterone/etiocholanolone and 5α-/5β-androstane-3α,17β-diol ratios have been observed. dshs-koeln.dewada-ama.org However, the precise mechanisms by which 5α-androst-1-ene-3,17-dione and its metabolites influence the expression and activity of key steroidogenic enzymes remain to be fully elucidated.

Future research should investigate the impact of 5α-androst-1-ene-3,17-dione on the expression of genes encoding for enzymes involved in androgen biosynthesis and metabolism. This could involve in vitro studies using relevant cell lines or in vivo studies in animal models. Understanding how this exogenous steroid modulates the intricate regulatory networks of steroidogenesis is essential for a complete picture of its physiological effects.

Furthermore, the potential for 5α-androst-1-ene-3,17-dione or its metabolites to interact with other nuclear receptors beyond the androgen receptor warrants investigation. Cross-talk between different steroid hormone signaling pathways is a well-established phenomenon, and exploring such interactions for this compound could reveal novel biological activities.

Q & A

Basic: What are the key thermodynamic properties of 5β-Androst-1-ene-3,17-dione, and how do they inform experimental handling and storage protocols?

Methodological Answer:

The compound’s thermodynamic properties are critical for optimizing experimental conditions:

- logP (3.943): Indicates moderate lipophilicity, necessitating solvents like dichloromethane or methanol for dissolution in cellular assays .

- Water solubility (log10ws = -4.32): Suggests limited aqueous solubility, requiring surfactants or co-solvents for in vitro studies .

- Thermal stability (melting point ~219–221°C): Supports storage at room temperature but mandates inert atmospheres during high-temperature reactions (e.g., derivatization for GC-MS) .

- Heat capacity (Cpg): Ranges from 806.58 to 941.22 J/mol·K between 808–1030 K, critical for calorimetric studies and reaction scaling .

Experimental Design Tip: Pre-screen solubility in DMSO/water mixtures to avoid precipitation in biological assays.

Basic: Which analytical techniques are recommended for structural characterization and quantification of 5β-Androst-1-ene-3,17-dione in complex matrices?

Methodological Answer:

- Chromatography: Use reversed-phase HPLC with C18 columns and UV detection (λ = 240 nm) for baseline separation from isomers (e.g., 5α-androst-1-ene-3,17-dione) .

- Mass Spectrometry: Employ high-resolution LC-MS/MS (Q-TOF) with ESI+ mode for accurate mass determination (e.g., m/z 287.201 [M+H]+) and metabolite identification .

- Crystallography: Single-crystal X-ray diffraction (orthorhombic P212121 space group) resolves stereochemical ambiguities in synthetic batches .

Data Validation: Cross-validate with NMR (¹H/¹³C) for purity, focusing on C1 and C5β protons (δ = 5.5–6.0 ppm) .

Advanced: How does 5β-Androst-1-ene-3,17-dione function as a precursor in estrone biosynthesis within non-endocrine tissues, and what experimental models validate this pathway?

Methodological Answer:

- Pathway Mechanism: In rat mammary tumors, 5β-androst-1-ene-3,17-dione undergoes 19-hydroxylation and aromatization to estrone via cytochrome P450 enzymes (CYP19A1) .

- Model Systems:

Contradiction Note: Discrepancies in conversion rates arise from species-specific CYP19A1 activity; validate using humanized mouse models .

Advanced: How can researchers resolve contradictions in residue analysis data for 5β-Androst-1-ene-3,17-dione metabolites in animal samples?

Methodological Answer:

- Substrate Selection: Use deuterated internal standards (e.g., d3-5β-androst-1-ene-3,17-dione) to correct for matrix effects in urine vs. tissue samples .

- Sampling Protocols: Standardize collection times (e.g., 24-hour urine vs. spot sampling) to account for diurnal metabolite fluctuations .

- Analytical Harmonization: Adopt multi-laboratory cross-validation with shared reference materials (e.g., NIST-certified standards) .

Case Study: In boldenone residue studies, conflicting results for α-boldenone vs. β-boldenone were resolved by distinguishing endogenous vs. exogenous sources via carbon isotope ratio MS .

Advanced: What are the implications of intra- and intermolecular interactions in 5β-Androst-1-ene-3,17-dione’s crystallographic structure for its biochemical activity?

Methodological Answer:

- Hydrogen Bonding: The C3-keto group forms H-bonds with steroidogenic enzymes (e.g., 17β-HSD), stabilizing substrate-enzyme complexes .

- Packing Effects: Orthorhombic crystal lattice (a = 7.330 Å, b = 13.095 Å) influences solubility; milled powders exhibit faster dissolution kinetics in pharmacokinetic assays .

- Steric Effects: The 5β-H configuration creates a planar A-ring, enhancing binding to androgen receptor isoforms (AR-B) vs. 5α-epimers .

Experimental Application: Use molecular docking simulations (AutoDock Vina) to predict binding affinities for drug design .

Advanced: How can researchers mitigate confounding variables when detecting 5β-Androst-1-ene-3,17-dione in multi-steroid environments (e.g., tumor tissue)?

Methodological Answer:

- Sample Cleanup: Perform solid-phase extraction (C18 cartridges) followed by enzymatic hydrolysis (β-glucuronidase) to isolate free steroids .

- Chromatographic Separation: Use UPLC with a pentafluorophenyl column to resolve co-eluting steroids (e.g., androsta-1,4-diene-3,17-dione) .

- Statistical Analysis: Apply principal component analysis (PCA) to LC-MS datasets to differentiate endogenous vs. exogenous steroid clusters .

Validation Step: Spike recovery experiments (80–120% acceptable range) confirm method accuracy in lipid-rich matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.